molecular formula C16H14ClN3O2 B13100516 Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1956369-95-1

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13100516
CAS No.: 1956369-95-1
M. Wt: 315.75 g/mol
InChI Key: PZRBFDIWWRIKMY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chlorophenyl group and an ethyl carboxylate ester makes it particularly versatile for further chemical modifications and potential therapeutic applications .

Properties

CAS No.

1956369-95-1

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-8-18-15-13(9-19-20(15)10(12)2)11-6-4-5-7-14(11)17/h4-9H,3H2,1-2H3

InChI Key

PZRBFDIWWRIKMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3Cl)N=C1)C

Origin of Product

United States

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